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molecular formula C9H13ClN2 B121901 2-Chloro-5-pentylpyrimidine CAS No. 154466-62-3

2-Chloro-5-pentylpyrimidine

Cat. No. B121901
M. Wt: 184.66 g/mol
InChI Key: WMARUIMXVALOMF-UHFFFAOYSA-N
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Patent
US06326065B1

Procedure details

In 500 ml of phosphorus oxychloride was added 120.4 g (0.724 mol) of the 2-hydroxy-5-pentylpyrimidine described above, and heated to reflux for 5 hours. Excess amount of phosphorus oxychloride was distilled off under a reduced pressure, and the residue was added into an ice water. The product was extracted with toluene, and the extract was washed with aqueous solution of 2N aqueous solution of sodium hydroxide and water in turn, and dried over anhydrous magnesium sulfate. The solvent was distilled off under a reduced pressure. The residue was purified by distillation to obtain 76.3 g (0.413 mol) of 2-chloro-5-pentylpyrimidine. Yield of this product was 57%.
Name
2-hydroxy-5-pentylpyrimidine
Quantity
120.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][N:3]=1

Inputs

Step One
Name
2-hydroxy-5-pentylpyrimidine
Quantity
120.4 g
Type
reactant
Smiles
OC1=NC=C(C=N1)CCCCC
Name
Quantity
500 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Excess amount of phosphorus oxychloride was distilled off under a reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added into an ice water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with toluene
WASH
Type
WASH
Details
the extract was washed with aqueous solution of 2N aqueous solution of sodium hydroxide and water in turn
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.413 mol
AMOUNT: MASS 76.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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